molecular formula C9H10F2O2 B13085407 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one CAS No. 1956335-29-7

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one

Cat. No.: B13085407
CAS No.: 1956335-29-7
M. Wt: 188.17 g/mol
InChI Key: SIGWXDXGNOAWHD-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)bicyclo[410]heptan-2-one is a bicyclic compound characterized by the presence of a difluoroacetyl group attached to a bicyclo[410]heptan-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[4.1.0]heptan-2-one.

    Introduction of Difluoroacetyl Group: The difluoroacetyl group is introduced through a reaction with difluoroacetic anhydride or difluoroacetyl chloride under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Formation of difluorocarboxylic acids.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Formation of various substituted bicyclo[4.1.0]heptan-2-one derivatives.

Scientific Research Applications

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-2-one
  • 3-(2,2-Difluoroacetyl)bicyclo[5.1.0]octan-2-one

Uniqueness

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one is unique due to its specific bicyclic structure and the presence of the difluoroacetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1956335-29-7

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)bicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C9H10F2O2/c10-9(11)8(13)5-2-1-4-3-6(4)7(5)12/h4-6,9H,1-3H2

InChI Key

SIGWXDXGNOAWHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2C1C2)C(=O)C(F)F

Origin of Product

United States

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